Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolopyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a benzyl thioacetate moiety at position 4. This compound belongs to the triazolopyridazine family, known for diverse pharmacological activities, including kinase inhibition and epigenetic modulation.
Properties
IUPAC Name |
benzyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-28-17-9-8-16(12-18(17)29-2)22-24-23-19-10-11-20(25-26(19)22)31-14-21(27)30-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEWTINZVDTXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors. This interaction can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it can be inferred that multiple pathways could potentially be affected.
Result of Action
Triazole compounds have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Biological Activity
Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzyl group linked to a thioacetate moiety and a triazolo-pyridazine derivative. The molecular formula is , and its synthesis typically involves multi-step organic reactions including esterification and cyclization processes that yield the desired thiazole derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiosemicarbazide have shown promising antibacterial activity against various pathogenic bacteria. In one study, benzothioate derivatives demonstrated significant antibacterial effects compared to standard antibiotics like chloramphenicol .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Benzothioate | Antibacterial | 10.5 |
| Benzyl Thioacetate | Antibacterial | 12.0 |
Antitumor Activity
This compound has also been evaluated for its antitumor potential. Compounds derived from triazole-thiones have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, some derivatives have shown IC50 values in the low micromolar range against several cancer cell lines .
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, there is evidence suggesting that similar compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS), which are critical in inflammatory pathways .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiosemicarbazide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
- Cytotoxicity Testing : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that selected derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development in drug formulation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound and ’s analog may enhance π-π stacking interactions with hydrophobic enzyme pockets, similar to the 2,5-dimethoxyphenyl group in Compound 18, which contributes to PDE4 binding . Benzyl ester vs. However, esters are prone to hydrolysis, which may limit metabolic stability .
Target Selectivity: Compound 18 exhibits >100-fold selectivity for PDE4 over other PDE isoforms, attributed to its tetrahydrofuran-linked substituent . The target compound’s dimethoxyphenyl group may confer similar selectivity if tested against PDEs. Lin28-1632 () lacks methoxy groups but includes a methyl-substituted triazole, suggesting that minor structural changes redirect activity toward RNA-binding proteins like Lin26.
Solubility: The acetamide in ’s analog (465.5 g/mol) may improve water solubility vs. the benzyl ester, which is more hydrophobic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
